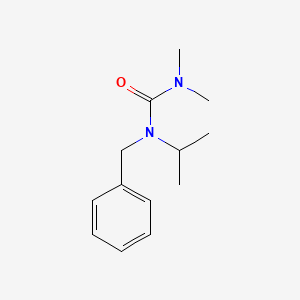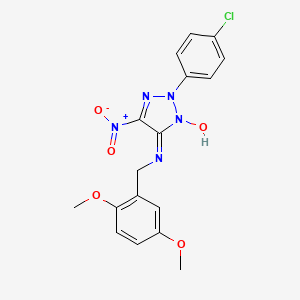
N-benzyl-N-isopropyl-N',N'-dimethylurea
Vue d'ensemble
Description
N-benzyl-N-isopropyl-N',N'-dimethylurea (BIDMU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIDMU is a urea derivative that is synthesized by reacting benzyl isocyanate, isopropylamine, and dimethylamine. Synthesis Method: BIDMU is synthesized by reacting benzyl isocyanate, isopropylamine, and dimethylamine in a solvent such as ethanol or acetonitrile. The reaction is carried out under reflux conditions for a few hours, and the resulting product is purified by recrystallization to obtain pure BIDMU. The synthesis of BIDMU is relatively simple and can be carried out on a small scale in a laboratory setting. Scientific Research Applications: BIDMU has been studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. BIDMU has been used as a catalyst in the synthesis of various organic compounds, including amides, esters, and ureas. BIDMU has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of various cancer cells in vitro. Mechanism of Action: The mechanism of action of BIDMU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. BIDMU has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting the activity of HDACs, BIDMU may prevent the growth and proliferation of cancer cells. Biochemical and Physiological Effects: BIDMU has been shown to have various biochemical and physiological effects. In vitro studies have shown that BIDMU inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. BIDMU has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BIDMU has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. Advantages and Limitations for Lab Experiments: One of the advantages of using BIDMU in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. BIDMU is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using BIDMU in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Future Directions: There are several future directions for research on BIDMU. One area of interest is the development of BIDMU-based drugs for the treatment of cancer. BIDMU has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the use of BIDMU as a catalyst in organic synthesis. BIDMU has shown potential as a catalyst for various reactions, and further studies are needed to optimize its catalytic activity. Finally, the development of new synthesis methods for BIDMU could lead to the production of new derivatives with improved properties and potential applications.
Propriétés
IUPAC Name |
1-benzyl-3,3-dimethyl-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)15(13(16)14(3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLKOOMWOZNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,3-dimethyl-1-propan-2-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(benzylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4189535.png)
![N~2~-[4-(dimethylamino)phenyl]-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4189543.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4189548.png)

![2-benzyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B4189555.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189559.png)
![dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate](/img/structure/B4189561.png)
![N-[2-(cyclohexylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4189573.png)
![1-[2-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B4189581.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethoxypropanamide](/img/structure/B4189585.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4189599.png)
![N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4189601.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4189607.png)